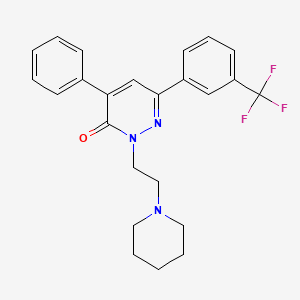![molecular formula C21H16N2O3S B12924284 Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]- CAS No. 184842-71-5](/img/structure/B12924284.png)
Benzamide, 4-[1-(phenylsulfonyl)-1H-indol-3-yl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Benzamide Moiety: The final step involves the acylation of the indole derivative with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.
Industrial Production Methods
Industrial production of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Nucleophilic Substitution: Reagents like sodium hydroxide or other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Sulfonation: Formation of sulfonyl derivatives.
科学研究应用
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent, particularly in prostate cancer.
Biological Studies: Used as a probe to study various biological pathways and interactions.
Chemical Biology: Employed in the design of molecular probes for imaging and diagnostic purposes.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
作用机制
The mechanism of action of 4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide involves its interaction with specific molecular targets. In the context of its anti-cancer activity, it is believed to act as an androgen receptor antagonist, inhibiting the growth of prostate cancer cells by blocking the androgen receptor signaling pathway . The compound may also interact with other cellular proteins and enzymes, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
Bicalutamide: Another androgen receptor antagonist used in the treatment of prostate cancer.
Enzalutamide: A second-generation androgen receptor inhibitor with a similar mechanism of action.
ARN-509: A newer androgen receptor inhibitor in clinical trials.
Uniqueness
4-(1-(Phenylsulfonyl)-1H-indol-3-yl)benzamide is unique due to its specific structural features, such as the presence of both the phenylsulfonyl and benzamide groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit androgen receptor signaling with potentially fewer side effects compared to other similar compounds makes it a promising candidate for further research and development .
属性
CAS 编号 |
184842-71-5 |
|---|---|
分子式 |
C21H16N2O3S |
分子量 |
376.4 g/mol |
IUPAC 名称 |
4-[1-(benzenesulfonyl)indol-3-yl]benzamide |
InChI |
InChI=1S/C21H16N2O3S/c22-21(24)16-12-10-15(11-13-16)19-14-23(20-9-5-4-8-18(19)20)27(25,26)17-6-2-1-3-7-17/h1-14H,(H2,22,24) |
InChI 键 |
ZLHGEFNYXGFMGD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


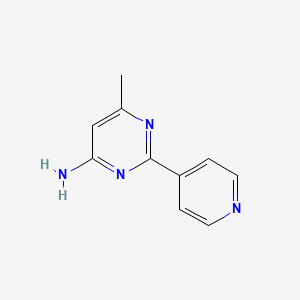
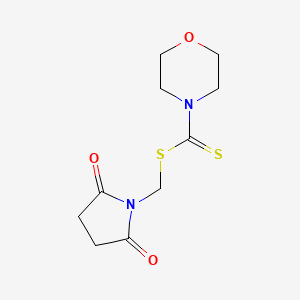
![2-Chloro-4-((1R,3S,5R)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B12924223.png)
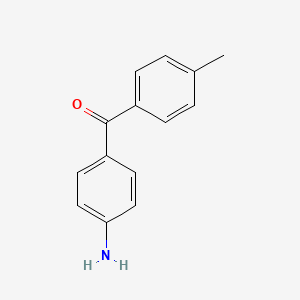
![Bicyclo[4.1.1]octan-7-one](/img/structure/B12924255.png)
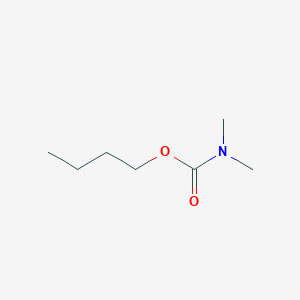
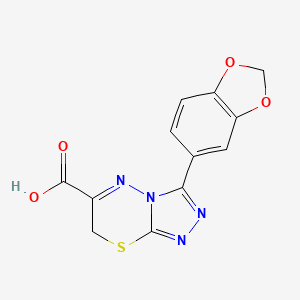
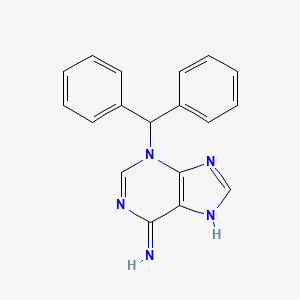
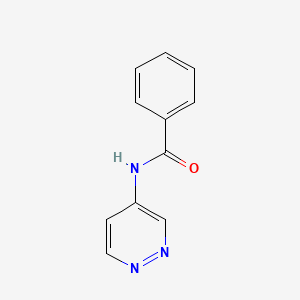
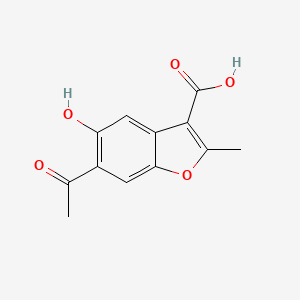
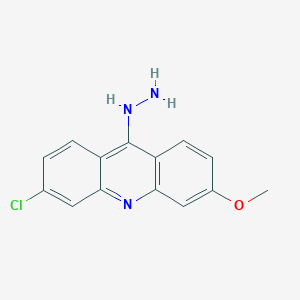
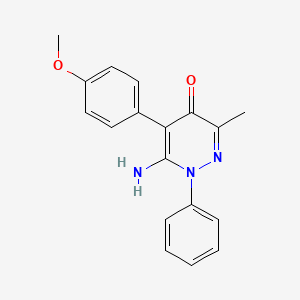
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924287.png)
